molecular formula C19H14O2 B3916639 (E)-1-(1-HYDROXY-2-NAPHTHYL)-3-PHENYL-2-PROPEN-1-ONE

(E)-1-(1-HYDROXY-2-NAPHTHYL)-3-PHENYL-2-PROPEN-1-ONE

Cat. No.: B3916639
M. Wt: 274.3 g/mol
InChI Key: SDJKQYUTPDOVQI-JLHYYAGUSA-N
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Description

(E)-1-(1-HYDROXY-2-NAPHTHYL)-3-PHENYL-2-PROPEN-1-ONE is a chalcone derivative, a class of organic compounds known for their diverse biological activities and synthetic utility Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-1-(1-HYDROXY-2-NAPHTHYL)-3-PHENYL-2-PROPEN-1-ONE can be synthesized through a microwave-assisted, silica-phosphoric acid-catalyzed green crossed-aldol condensation reaction. The starting materials for this synthesis are 1-hydroxy-2-acetylenaphthone and substituted benzaldehydes. The reaction is carried out under solvent-free conditions, which not only makes the process environmentally friendly but also enhances the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and microwave-assisted synthesis can be scaled up for industrial applications. The use of silica-phosphoric acid as a catalyst and solvent-free conditions are particularly advantageous for large-scale production due to their cost-effectiveness and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-HYDROXY-2-NAPHTHYL)-3-PHENYL-2-PROPEN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions often involve reagents like sodium methoxide.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Saturated alcohols.

    Substitution: Halogenated derivatives and other substituted chalcones.

Scientific Research Applications

(E)-1-(1-HYDROXY-2-NAPHTHYL)-3-PHENYL-2-PROPEN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The biological activities of (E)-1-(1-HYDROXY-2-NAPHTHYL)-3-PHENYL-2-PROPEN-1-ONE are primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as xanthine oxidase and protein tyrosine kinase, which are involved in oxidative stress and signal transduction pathways . Additionally, its α,β-unsaturated carbonyl system allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of (E)-1-(1-HYDROXY-2-NAPHTHYL)-3-PHENYL-2-PROPEN-1-ONE, known for its diverse biological activities.

    Flavonoids: Structurally related to chalcones and exhibit similar pharmacological properties.

    Isoxazoles and Quinolinones: Heterocyclic compounds synthesized from chalcones, with applications in medicinal chemistry.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a hydroxyl group on the naphthyl ring and the α,β-unsaturated carbonyl system. These features contribute to its distinct chemical reactivity and biological activities, setting it apart from other chalcone derivatives and related compounds.

Properties

IUPAC Name

(E)-1-(1-hydroxynaphthalen-2-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c20-18(13-10-14-6-2-1-3-7-14)17-12-11-15-8-4-5-9-16(15)19(17)21/h1-13,21H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJKQYUTPDOVQI-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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